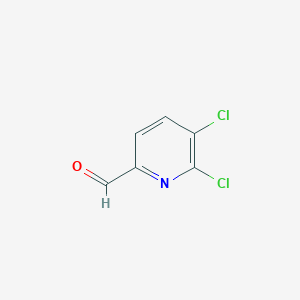

5,6-Dichloropicolinaldehyde

CAS No.: 408526-50-1

Cat. No.: VC11986005

Molecular Formula: C6H3Cl2NO

Molecular Weight: 176.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 408526-50-1 |

|---|---|

| Molecular Formula | C6H3Cl2NO |

| Molecular Weight | 176.00 g/mol |

| IUPAC Name | 5,6-dichloropyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |

| Standard InChI Key | LBFWMBHWZLKQLP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1C=O)Cl)Cl |

| Canonical SMILES | C1=CC(=C(N=C1C=O)Cl)Cl |

Introduction

5,6-Dichloropicolinaldehyde is a chemical compound belonging to the picolinaldehyde family, characterized by the presence of a pyridine ring with two chlorine substituents at the 5 and 6 positions and an aldehyde functional group at the 2-position. Its molecular formula is C₇H₄Cl₂NO. This compound is notable for its applications in organic synthesis, medicinal chemistry, and material science.

Synthesis of 5,6-Dichloropicolinaldehyde

The synthesis of 5,6-Dichloropicolinaldehyde typically involves the chlorination of picolinaldehyde using chlorine gas in the presence of a catalyst. The reaction is usually conducted in an inert solvent such as dichloromethane to facilitate the chlorination process under controlled temperature and pressure conditions.

Applications

5,6-Dichloropicolinaldehyde has diverse applications across several scientific fields:

-

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules due to its reactive functional groups.

-

Medicinal Chemistry: Its derivatives can be explored for potential biological activities, such as antimicrobial or antiviral properties.

-

Material Science: It may be used in the development of new materials with specific optical or electrical properties.

Spectroscopic Analysis

The structure and properties of 5,6-Dichloropicolinaldehyde can be analyzed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and environment of atoms within the molecule.

-

Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern of the compound.

-

Infrared Spectroscopy (IR): Useful for identifying functional groups based on their vibrational frequencies.

Chemical Reactions

5,6-Dichloropicolinaldehyde undergoes several types of chemical reactions due to its functional groups:

-

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles.

-

Aldol Condensation: The aldehyde group can participate in condensation reactions with other carbonyl compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume